5-Aminobenzo[d]thiazole-2-carboximidamide
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Overview
Description
5-Aminobenzo[d]thiazole-2-carboximidamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboximidamide group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzo[d]thiazole-2-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzo[d]thiazole-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and carboximidamide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
5-Aminobenzo[d]thiazole-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Aminobenzo[d]thiazole-2-carboximidamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound can also interact with DNA and proteins, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor to 5-Aminobenzo[d]thiazole-2-carboximidamide, known for its antimicrobial and anticancer properties.
5-Substituted 2-Aminobenzothiazoles: These compounds have similar structures but different substituents at the 5-position, leading to varied biological activities.
Uniqueness
This compound is unique due to the presence of both the amino and carboximidamide groups, which allow for a wide range of chemical modifications and applications. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-amino-1,3-benzothiazole-2-carboximidamide |
InChI |
InChI=1S/C8H8N4S/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3H,9H2,(H3,10,11) |
InChI Key |
GNKHCRMSGIKGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)C(=N)N |
Origin of Product |
United States |
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